3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the desired oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as solvent choice, catalyst use, and purification techniques is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include various substituted oxadiazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in synthetic applications.
Wissenschaftliche Forschungsanwendungen
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine: Another heterocyclic compound with similar structural features but different electronic properties.
1,2,5-Thiadiazolo[3,4-b]pyridine: Contains sulfur instead of oxygen, leading to distinct chemical reactivity and applications.
1,2,5-Selenadiazolo[3,4-b]pyridine: Incorporates selenium, which imparts unique properties compared to its oxygen and sulfur analogs.
Uniqueness
3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms
Eigenschaften
Molekularformel |
C5H7N3O |
---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C5H7N3O/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H,6,8) |
InChI-Schlüssel |
VITUHWJNRFAMNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NON=C2NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.